Petalite

Description

Propriétés

InChI |

InChI=1S/Al.Li.2H2O5Si2/c;;2*1-6(2)5-7(3)4/h;;2*1,3H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHRHMRHPUNLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

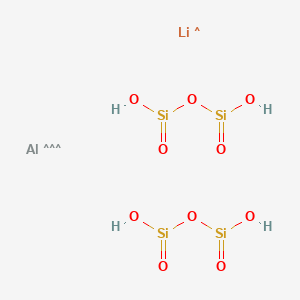

[Li].O[Si](=O)O[Si](=O)O.O[Si](=O)O[Si](=O)O.[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH4LiO10Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Insoluble in water; [Industrial Corporation MSDS] | |

| Record name | Lithium aluminum silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1302-66-5 | |

| Record name | Petalite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Petalite mineral chemical formula LiAlSi₄O₁₀

An In-depth Technical Guide to Petalite (LiAlSi₄O₁₀)

Abstract

This compound (LiAlSi₄O₁₀) is a lithium aluminum phyllosilicate mineral of significant industrial importance.[1] As a primary ore of lithium, it is integral to the production of batteries, glass-ceramics, and specialty glazes.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its chemical, structural, and physical properties. It outlines detailed experimental protocols for its characterization and processing, including lithium extraction and quantitative analysis. The information is intended for researchers, scientists, and professionals in materials science and drug development who require a technical understanding of this mineral.

Chemical and Structural Properties

This compound is a member of the feldspar (B12085585) group, crystallizing in the monoclinic system.[2][4] Its ideal chemical formula is LiAlSi₄O₁₀.[1][5][6] The mineral was first discovered in 1800 by the Brazilian naturalist José Bonifácio de Andrada e Silva on the Swedish island of Utö.[1][7] The name derives from the Greek word petalon (leaf), an allusion to its perfect basal cleavage.[1][8]

Chemical Composition

The ideal composition of this compound makes it a valuable source of lithium.[5] Commercial-grade this compound concentrates typically contain around 4.0% to 4.9% Li₂O.[5][9] this compound is often lower in iron than primary spodumene, another key lithium ore, making it a more desirable raw material for glass and ceramic production.[1][3] Common impurities found in this compound include sodium, potassium, calcium, magnesium, and iron.[10]

Table 1: Chemical Composition of this compound (LiAlSi₄O₁₀)

| Component | Ideal Oxide Weight % | Ideal Elemental Weight % | Common Impurities |

|---|---|---|---|

| SiO₂ | 78.49%[5] | Si: 36.682%[10] | Na, K, Ca[10] |

| Al₂O₃ | 16.65%[5] | Al: 8.810%[10] | Mg, Fe[10] |

| Li₂O | 4.87%[5] | Li: 2.266%[10] | H₂O[10] |

| Oxygen | N/A | O: 52.242%[10] | |

Crystallography

This compound crystallizes in the monoclinic prismatic class.[1][11] It commonly forms as tabular or elongated crystals and can also be found in large, cleavable masses.[1][12] Twinning is common and occurs in a lamellar fashion on the {001} plane.[1][8][10]

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Crystal System | Monoclinic | [1][2][5][10] |

| Crystal Class | Prismatic (2/m) | [1][10] |

| Space Group | P2/a or P2/b | [1][10][11] |

| Unit Cell Parameters | a = 11.737 Å, b = 5.171 Å, c = 7.630 Å | [1][10] |

| β = 112.54° | [1][10] | |

| Z (Formula units/unit cell) | 2 | [1] |

| Unit Cell Volume | 427.71 ų (Calculated) |[10] |

Physical and Optical Properties

This compound is typically transparent to translucent and can be colorless, white, grey, or pink.[5][10] It exhibits a vitreous luster, which can appear pearly on cleavage surfaces.[2][10]

Table 3: Physical and Optical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Color | Colorless, white, grey, pink, yellow | [1][10] |

| Luster | Vitreous; pearly on cleavages | [1][2][10] |

| Transparency | Transparent to translucent | [2][11] |

| Cleavage | Perfect on {001}, poor on {201} | [1][10][13] |

| Fracture | Conchoidal to subconchoidal | [1][10] |

| Mohs Hardness | 6.0 - 6.5 | [1][11][14] |

| Specific Gravity | 2.39 - 2.46 g/cm³ | [5][11] |

| Streak | White / Colorless | [1][10] |

| Optical Properties | Biaxial (+) | [1] |

| Refractive Indices | nα = 1.504, nβ = 1.510, nγ = 1.516 | [1] |

| Birefringence | δ = 0.012 |[1] |

Geological Occurrence

This compound is a rare mineral found in lithium-rich granite pegmatites.[5][15] These pegmatites form during the final stages of magma crystallization when the residual melt becomes enriched in lithium and other volatile elements.[2][15] It is frequently associated with other lithium-bearing minerals such as spodumene, lepidolite, and tourmaline (B1171579) (elbaite), as well as quartz and albite.[1][8][15]

Significant economic deposits of this compound are located in:

-

Bikita, Zimbabwe[5]

-

Manitoba, Canada[1]

-

Araçuaí, Minas Gerais, Brazil[1]

-

Karibib, Namibia[1]

-

Kalgoorlie, Western Australia[1]

Experimental Protocols

The extraction of lithium from this compound and its subsequent analysis require specific and controlled laboratory procedures. The following sections detail generalized protocols based on established methodologies.

Protocol: Lithium Carbonate (Li₂CO₃) Production via Acid Roasting

This protocol describes a common hydrometallurgical process for extracting lithium from this compound concentrate to produce high-purity lithium carbonate. The process involves roasting the mineral with sulfuric acid followed by leaching and purification.[16][17]

-

Characterization (Pre-treatment) :

-

Analyze the elemental composition of the this compound concentrate using X-Ray Fluorescence (XRF) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[16][17]

-

Determine the mineral phases present and their semi-quantitative amounts using X-ray Diffraction (XRD) with a suitable radiation source (e.g., CoKα).[16]

-

-

Acid Roasting :

-

Pre-heat the this compound concentrate.

-

Mix the concentrate with concentrated sulfuric acid (H₂SO₄).

-

Roast the mixture in a furnace. Optimal lithium extraction has been reported at a roasting temperature of 300°C for 60 minutes.[16] This step converts the lithium in the silicate (B1173343) matrix to soluble lithium sulfate (B86663) (Li₂SO₄).

-

-

Water Leaching :

-

Allow the roasted calcine to cool.

-

Leach the Li₂SO₄ from the calcine using water.

-

Perform leaching at a controlled temperature (e.g., 50°C) with constant stirring (e.g., 320 rpm) for a set duration (e.g., 60 minutes) to maximize dissolution. A solid-to-liquid ratio of 1:7.5 g/mL has been shown to be effective.[16]

-

-

Solution Purification :

-

Filter the leach liquor to remove solid residues.

-

Adjust the pH of the solution to precipitate impurities. Add calcium carbonate (CaCO₃) to raise the pH to 5.5-6.5, which precipitates iron and aluminum hydroxides.[16]

-

Filter the solution again.

-

Add calcium hydroxide (B78521) (Ca(OH)₂) to precipitate magnesium.[16]

-

-

Precipitation of Lithium Carbonate :

-

Heat the purified lithium sulfate solution.

-

Add a solution of sodium carbonate (Na₂CO₃) to precipitate lithium carbonate (Li₂CO₃), which has lower solubility at higher temperatures.

-

Filter the precipitate.

-

-

Washing and Drying :

Protocol: Quantitative Analysis of Lithium via ICP-MS

This protocol outlines a standard method for the precise quantification of lithium in this compound samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), a highly sensitive analytical technique.[9]

-

Sample Preparation :

-

Crushing : Reduce representative this compound samples to a coarse powder using a ceramic or steel jaw crusher.[9]

-

Pulverization : Further pulverize the coarse powder to a fine, homogeneous powder (<75 µm) using an agate or tungsten carbide mill to ensure complete acid digestion.[9]

-

Drying : Dry the final powder in an oven at 105°C for at least two hours to remove adsorbed moisture. Store the dried sample in a desiccator until weighing.[9]

-

-

Acid Digestion :

-

Accurately weigh a portion of the dried sample powder (e.g., 0.1 g).

-

Place the sample in a clean, inert vessel (e.g., a Teflon beaker).

-

Add a mixture of strong acids for complete digestion of the silicate matrix. A common mixture includes hydrofluoric acid (HF), nitric acid (HNO₃), and perchloric acid (HClO₄).

-

Heat the mixture on a hot plate in a fume hood until the sample is completely dissolved and dense white fumes of HClO₄ appear.

-

Allow the solution to cool.

-

-

Sample Dilution :

-

Quantitatively transfer the digested sample solution to a volumetric flask (e.g., 100 mL).

-

Dilute to the mark with deionized water.

-

Further dilutions may be necessary to bring the lithium concentration within the linear dynamic range of the ICP-MS instrument.

-

-

ICP-MS Analysis :

-

Calibrate the ICP-MS instrument using a series of certified lithium standard solutions of known concentrations.

-

Prepare a blank solution using the same acid matrix as the samples.

-

Analyze the prepared sample solutions, ensuring that internal standards are used to correct for matrix effects and instrument drift.

-

Quantify the lithium concentration in the original solid sample based on the measured concentration in the solution, accounting for all dilution factors.

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for producing lithium carbonate from this compound concentrate.

Caption: Experimental workflow for ICP-MS analysis of lithium in this compound.

Industrial Applications

The unique properties of this compound make it a valuable raw material in several industries.

-

Lithium Production : As a primary lithium ore, this compound is a key source for producing lithium carbonate and other lithium compounds, which are essential for the manufacturing of lithium-ion batteries used in electric vehicles and portable electronics.[2][4]

-

Ceramics and Glass : this compound is highly valued in the ceramics and glass industries due to its very low (near-zero) coefficient of thermal expansion upon heating.[2][5] It is used to create thermal shock-resistant materials, such as glass-ceramic cooktops (e.g., CorningWare), specialty glazes, and enamels.[1][3] Clay bodies containing over 60% this compound can withstand direct flame exposure without cracking.[5]

-

Gemstones : Transparent, colorless varieties of this compound are sometimes cut and used as gemstones, though this is a minor application.[1][8]

Conclusion

This compound (LiAlSi₄O₁₀) is a fundamentally important industrial mineral, bridging geology with advanced materials science. Its consistent chemical composition and favorable physical properties, particularly its low thermal expansion, ensure its continued use in high-performance ceramics and as a primary source for lithium. The experimental protocols for its processing and analysis are well-established, allowing for efficient extraction and quality control. A thorough understanding of its crystallographic and chemical nature is essential for optimizing its application in current and emerging technologies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. geologyscience.com [geologyscience.com]

- 3. terrastudio.biz [terrastudio.biz]

- 4. enchanting-earth.com [enchanting-earth.com]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound | AlH4LiO10Si4 | CID 6338030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lithium - Wikipedia [en.wikipedia.org]

- 8. This compound - Encyclopedia [le-comptoir-geologique.com]

- 9. benchchem.com [benchchem.com]

- 10. mindat.org [mindat.org]

- 11. This compound Mineral Data [webmineral.com]

- 12. This compound Guide: The Rare Lithium Collector's Gem | Properties & Value [gem5.com]

- 13. handbookofmineralogy.org [handbookofmineralogy.org]

- 14. centreofexcellence.com [centreofexcellence.com]

- 15. mcpgallery.com [mcpgallery.com]

- 16. repository.up.ac.za [repository.up.ac.za]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Geological Formation of Petalite in Granitic Pegmatites

Abstract: This technical guide provides a comprehensive overview of the geological processes leading to the formation of petalite (LiAlSi₄O₁₀), a significant lithium ore mineral, within granitic pegmatites. It details the genesis of Lithium-Cesium-Tantalum (LCT) pegmatites, the specific pressure-temperature conditions required for this compound crystallization, and its phase relationships with other lithium aluminosilicates. The document summarizes key quantitative data from experimental studies, outlines detailed experimental protocols for determining mineral stability, and presents visual diagrams of formation pathways and experimental workflows to support the understanding of researchers, scientists, and material science professionals.

Introduction to this compound

This compound (LiAlSi₄O₁₀) is a monoclinic feldspathoid mineral and a primary source of lithium.[1] It is predominantly found in highly fractionated, rare-element granitic pegmatites, specifically the Lithium-Cesium-Tantalum (LCT) family.[2][3] These geological bodies are characterized by their exceptionally large crystals and enrichment in incompatible elements such as lithium, cesium, tantalum, rubidium, and beryllium.[2][3] this compound typically occurs alongside other lithium-bearing minerals, including spodumene and lepidolite, as well as common pegmatite minerals like quartz, albite, and potassium feldspar (B12085585).[1][2][4] Understanding the precise conditions of its formation is critical for both geological exploration and the industrial processing of lithium ores.

Genesis of LCT Granitic Pegmatites

The formation of the host LCT pegmatites is a crucial precursor to this compound crystallization. These lithium-enriched melts are believed to originate via two primary mechanisms: extreme fractional crystallization from a parental granitic body or direct partial melting (anatexis) of metasedimentary rocks.[5]

-

Fractional Crystallization Model: In this long-standing model, a large body of peraluminous (S-type) granite magma undergoes slow cooling.[3] As minerals like quartz and feldspar crystallize, the residual melt becomes progressively enriched in incompatible elements (Li, Cs, Ta) and fluxes (H₂O, F, P, B).[2][4][6] This highly evolved, low-viscosity melt is eventually injected into the surrounding country rock to form pegmatite dikes.[4]

-

Anatectic Model: A growing body of evidence suggests that some LCT pegmatites are not derived from granites but are instead formed by the direct, low-degree partial melting of Li-bearing metasedimentary rocks in the continental crust.[5] This process, potentially triggered by isothermal decompression during orogenic events, can generate small volumes of Li-rich magma directly, which then ascend and emplace as pegmatites.[5]

Caption: Proposed genetic pathways for LCT pegmatite melts.

Physicochemical Conditions of this compound Formation

This compound crystallization is constrained to a specific range of pressure (P) and temperature (T) conditions from a lithium-aluminosilicate melt. It is generally favored by lower pressures and higher temperatures compared to its polymorph, spodumene (LiAlSi₂O₆). The presence of fluxes like H₂O, F, and P in the pegmatitic melt can depress the solidus temperature, allowing crystallization to occur at remarkably low temperatures, sometimes between 350–550 °C.[2][6]

The stability relationship between this compound and spodumene is fundamental. At higher pressures, spodumene is the stable lithium aluminosilicate. As pressure decreases, the stability field of this compound expands. Under equilibrium conditions, this compound can break down into a fine-grained intergrowth of spodumene and quartz (SQI) at temperatures below its stability field.[7] This relationship is critical for interpreting the geological history of a pegmatite deposit.

| Parameter | Value | Conditions / Notes | Source |

| Temperature Range | 550–680 °C | At 200 MPa (2.0 kbar) pressure. | [7] |

| Temperature Range | 635–680 °C | At 400 MPa (4.0 kbar) pressure. | [7] |

| Upper Stability Limit | 680 °C | Upper thermal stability of this compound before melting or reaction. | [8] |

| Fluid Composition | Na/(Na+Li) = 0.520 ± 0.020 | In equilibrium with albite, quartz, and a chloride fluid at 450 °C, 150 MPa. | [9] |

| Fluid Composition | Na/(Na+Li) = 0.545 ± 0.015 | In equilibrium with albite, quartz, and a chloride fluid at 600 °C, 150 MPa. | [9] |

| Pressure-Induced Transition | ~1.5 GPa and ~2.5 GPa | Reversible phase transitions from α-petalite to β'- and β-petalite. Not a formation condition from melt. | [10][11][12] |

Table 1: Quantitative Conditions for this compound Stability and Formation.

Caption: Crystallization and alteration pathway for this compound.

Experimental Protocols for Determining this compound Stability

The quantitative data presented above are derived from rigorous experimental studies. Understanding these methodologies is key for critically evaluating and building upon existing research.

This is a common method for determining phase equilibria at elevated pressure and temperature.

-

Objective: To determine the stability fields and equilibrium fluid compositions for mineral assemblages including this compound.

-

Methodology:

-

Starting Materials: Stoichiometric mixtures of oxides or gels corresponding to the desired mineral compositions (e.g., Li₂O, Al₂O₃, SiO₂) are prepared. Alternatively, finely ground natural minerals (this compound, albite, quartz) are used.[9]

-

Encapsulation: The solid starting materials are placed in a noble metal capsule (e.g., gold or platinum) along with a fluid of known composition, such as an aqueous alkali chloride solution.[9] The capsule is then hermetically sealed.

-

Pressurization and Heating: The sealed capsule is placed in a hydrothermal pressure vessel (autoclave or "bomb").[8] The vessel is subjected to a specific confining pressure (e.g., 1.5 kbar) and heated to a target temperature (e.g., 600 °C) in an external furnace.[9]

-

Equilibration: The experiment is held at the target P-T conditions for a sufficient duration (days to weeks) to allow the mineral phases to reach chemical equilibrium with the fluid.

-

Quenching: At the end of the experiment, the vessel is rapidly cooled ("quenched") to room temperature, freezing the high-temperature assemblage.

-

Analysis: The capsule is opened, and the solid run products are identified and analyzed using techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). The quenched fluid is extracted and its chemical composition is analyzed (e.g., by atomic absorption spectroscopy) to determine the equilibrium fluid chemistry.[9]

-

Caption: Workflow for a hydrothermal equilibrium experiment.

DACs are used to investigate mineral behavior and crystallization dynamics at very high pressures, often in real-time.

-

Objective: To observe the crystallization of minerals from a melt under controlled P-T conditions or to study pressure-induced phase transitions in existing crystals.[11][13]

-

Methodology:

-

Sample Loading: A microscopic sample, either a single crystal of this compound or a synthetic pegmatitic glass, is placed in a small hole within a metal gasket.[10][13] The hole is filled with a pressure-transmitting medium (e.g., a gas like argon or a fluid) to ensure hydrostatic conditions.

-

Pressure Generation: The gasket is compressed between the culets (tips) of two gem-quality diamonds. Turning screws applies force to the diamonds, generating immense pressure within the sample chamber.

-

In-situ Analysis: The sample is observed through the transparent diamonds. For crystallization studies, the cell can be heated while pressure is applied.[13] For phase stability studies, a beam of X-rays is passed through the diamonds and diffracted by the crystal.[10][11]

-

Data Collection: The diffraction pattern is recorded at successive pressure intervals. Changes in the pattern indicate a phase transition, and the unit-cell parameters derived from the pattern are used to calculate the mineral's compressibility.[10]

-

Conclusion

The formation of this compound in granitic pegmatites is a multi-stage process governed by a specific set of geological and physicochemical conditions. It begins with the generation of a lithium-rich silicate (B1173343) melt, either through extreme fractional crystallization of a parent granite or direct anatexis of crustal rocks.[4][5] Crystallization of this compound from this melt is favored under conditions of relatively low pressure (< 4 kbar) and high temperature (typically > 550°C).[7] Its stability is highly sensitive to pressure, with spodumene being the favored polymorph at higher pressures. Subsequent cooling or interaction with hydrothermal fluids can lead to the alteration of primary this compound to other mineral assemblages, such as spodumene-quartz intergrowths.[7][14] The precise understanding of these formation pathways, refined through detailed experimental protocols, is essential for advancing both geological models and the exploration for critical lithium resources.

References

- 1. geologyscience.com [geologyscience.com]

- 2. Mineral-deposit model for lithium-cesium-tantalum pegmatites [pubs.usgs.gov]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. geologyscience.com [geologyscience.com]

- 5. Goldschmidt 2023 Conference [conf.goldschmidt.info]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound under pressure: Elastic behavior and phase stability... | ORNL [ornl.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] SPODUMENE – this compound – EUCRYPTITE: MUTUAL RELATIONSHIPS AND PATTERN OF ALTERATION IN Li-RICH APLITE–PEGMATITE DYKES FROM NORTHERN PORTUGAL | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Discovery and History of Petalite and Lithium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of the mineral petalite and the subsequent identification of the element lithium. It details the key scientific figures, the experimental methodologies of the 19th century that led to these discoveries, and the fundamental properties of these substances. The information is presented to serve as a thorough resource for researchers, scientists, and professionals in drug development who may have an interest in the history of elemental discovery and the evolution of analytical chemistry.

The Discovery of this compound: An Unexpected Find in a Swedish Mine

The story of lithium begins with the discovery of a previously unknown mineral. In the late 18th century, the Brazilian naturalist and statesman José Bonifácio de Andrada e Silva was conducting a mineralogical survey in Sweden.[1] Around the year 1800, while exploring a mine on the island of Utö, he came across a white to grayish mineral that he recognized as a new species.[2][3] This mineral was later named this compound, derived from the Greek word "petalon" (πεταλον), meaning leaf, an allusion to its perfect basal cleavage.

Johan August Arfwedson and the Identification of a New Alkali

In 1817, the Swedish chemist Johan August Arfwedson, working in the laboratory of the renowned chemist Jöns Jakob Berzelius, turned his attention to analyzing this newly discovered this compound from the Utö mine.[2][4][5] Through careful chemical analysis, Arfwedson detected the presence of a previously unidentified element. He observed that this new element formed compounds with properties similar to those of sodium and potassium, yet its carbonate and hydroxide (B78521) were less soluble in water and displayed weaker alkaline properties.[2]

Recognizing that this element was discovered within a mineral, Berzelius named it "lithion/lithina," derived from the Greek word "lithos" (λιθος), meaning stone. This was to distinguish it from the other known alkali metals, sodium and potassium, which had been discovered in plant ashes and animal blood, respectively. The name of the new element became lithium.[2] Arfwedson later confirmed the presence of lithium in the minerals spodumene and lepidolite.[1][2]

The Isolation of Elemental Lithium: A Challenge for Early Electrochemists

Despite successfully identifying lithium as a new element through its compounds, neither Arfwedson nor the German chemist Christian Gmelin, who in 1818 first observed the characteristic bright red flame produced by lithium salts, were able to isolate the pure metal.[1][2] Their attempts to reduce lithium salts by heating them with iron or carbon were unsuccessful.[1]

The isolation of elemental lithium was finally achieved in 1821 by the English chemist William Thomas Brande, who performed an electrolysis of lithium oxide.[2] This process, which uses an electric current to drive a non-spontaneous chemical reaction, had been pioneered by his colleague Sir Humphry Davy for the isolation of sodium and potassium.[2][6][7] However, this initial isolation only produced a minute quantity of the metal.[8]

It was not until 1855 that larger quantities of lithium were produced by the German chemist Robert Bunsen and the British chemist Augustus Matthiessen through the electrolysis of molten lithium chloride.[2]

Quantitative Data

The following tables summarize the key quantitative data related to this compound and lithium.

Table 1: Physical Properties of this compound

| Property | Value |

| Chemical Formula | LiAlSi₄O₁₀ |

| Crystal System | Monoclinic |

| Mohs Hardness | 6.0 - 6.5 |

| Specific Gravity | 2.3 - 2.5 |

| Refractive Index | 1.502 - 1.523 |

| Luster | Vitreous to pearly |

| Cleavage | Perfect in one direction |

| Color | Colorless, white, gray, yellowish, pink |

Table 2: Chemical Composition of this compound (Typical)

| Compound | Percentage (%) |

| Silicon Dioxide (SiO₂) | ~78% |

| Aluminum Oxide (Al₂O₃) | ~16% |

| Lithium Oxide (Li₂O) | ~4-5% |

Experimental Protocols

The following sections provide detailed descriptions of the key historical experiments that led to the discovery and isolation of lithium.

Arfwedson's Analysis of this compound (c. 1817)

Objective: To determine the chemical constituents of this compound.

Apparatus:

-

Porcelain or platinum crucible

-

Mortar and pestle

-

Beakers and flasks

-

Filter paper

-

Balance

-

Heat source (e.g., alcohol lamp, furnace)

Reagents:

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl)

-

Sulfuric acid (H₂SO₄)

-

Ammonium (B1175870) carbonate ((NH₄)₂CO₃)

-

Ammonium oxalate (B1200264) ((NH₄)₂C₂O₄)

-

Barium chloride (BaCl₂)

-

Various other precipitating agents

Procedure:

-

Sample Preparation: A sample of this compound was finely ground into a powder using a mortar and pestle to increase the surface area for reaction.

-

Fusion: The powdered this compound was mixed with an excess of sodium carbonate in a crucible and heated strongly. This process, known as fusion, was essential to break down the silicate (B1173343) structure of the mineral, converting the aluminum and silicon into soluble sodium aluminate and sodium silicate, and the lithium into lithium carbonate.

-

Dissolution: The fused mass was then dissolved in hydrochloric acid.

-

Separation of Silica (B1680970): The acidic solution was evaporated to dryness, which dehydrated the silicic acid, rendering it insoluble. The residue was then treated with acidified water, and the insoluble silica was separated by filtration.

-

Precipitation of Alumina: To the filtrate, a solution of ammonium carbonate was added to precipitate aluminum hydroxide. This was then filtered, dried, and ignited to yield aluminum oxide.

-

Analysis of the Filtrate: The remaining filtrate contained the alkali metals. Arfwedson would have systematically tested for the known alkalis, sodium and potassium, likely through precipitation with specific reagents. He would have observed that a portion of the alkali salts did not behave like sodium or potassium salts, particularly in terms of the solubility of their carbonate and hydroxide forms. This difference in chemical behavior led him to conclude the presence of a new alkali element, lithium.

Davy and Brande's Electrolysis of Lithium Oxide (c. 1818-1821)

The initial isolation of lithium metal was achieved by electrolysis of lithium oxide. The following is a generalized protocol based on the electrochemical techniques of the era.

Objective: To isolate elemental lithium from lithium oxide.

Apparatus:

-

Voltaic pile (an early form of battery)

-

Platinum crucible or dish

-

Platinum electrodes

Materials:

-

Lithium oxide (Li₂O), obtained from the analysis of this compound.

Procedure:

-

Preparation of the Electrolyte: Lithium oxide was placed into a platinum crucible. As lithium oxide has a very high melting point, it is likely that it was either heated to a molten state or, more plausibly for the time, a flux may have been used to lower the melting point, though historical records on this specific detail are scarce.

-

Electrolysis: Two platinum electrodes were connected to a powerful voltaic pile and immersed in the molten lithium oxide.

-

Observation and Collection: Upon the passage of an electric current, a silvery metallic substance would have been observed forming at the negative electrode (cathode), while gas (oxygen) would have evolved at the positive electrode (anode). Due to the high reactivity of lithium, the isolated metal would have been difficult to collect and would have quickly reacted with air and moisture. This likely explains the very small quantities initially obtained.

Bunsen and Matthiessen's Electrolysis of Molten Lithium Chloride (1855)

Bunsen and Matthiessen's method allowed for the production of larger quantities of lithium metal.

Objective: To produce a significant quantity of elemental lithium.

Apparatus:

-

Bunsen battery (a powerful source of electric current)

-

Porcelain crucible

-

Carbon anode

-

Iron wire cathode

Materials:

-

Lithium chloride (LiCl)

Procedure:

-

Preparation of the Electrolyte: Pure lithium chloride was placed in a porcelain crucible and heated until it melted.

-

Electrolysis: A carbon rod was used as the anode, and a thick iron wire was used as the cathode. These electrodes were connected to a Bunsen battery and immersed in the molten lithium chloride.

-

Collection of Lithium: As the electric current passed through the molten salt, chlorine gas was liberated at the anode, and molten lithium metal, being less dense than the molten lithium chloride, floated to the surface around the iron cathode. The molten lithium was then collected by scooping it from the surface.

Visualizations

The following diagrams illustrate key aspects of the discovery and history of this compound and lithium.

Caption: Timeline of the discovery of this compound and lithium.

Caption: Reconstructed workflow for Arfwedson's analysis of this compound.

Caption: Comparison of early electrolysis setups for lithium isolation.

References

- 1. WebElements Periodic Table » Lithium » historical information [winter.group.shef.ac.uk]

- 2. Lithium - Wikipedia [en.wikipedia.org]

- 3. lindahall.org [lindahall.org]

- 4. Johan August Arfwedson - Wikipedia [en.wikipedia.org]

- 5. Johan_August_Arfwedson [chemeurope.com]

- 6. Humphry Davy - Magnet Academy [nationalmaglab.org]

- 7. Humphry Davy - Wikipedia [en.wikipedia.org]

- 8. Johan August Arfwedson | Swedish chemist | Britannica [britannica.com]

A Technical Guide to the Physical and Optical Properties of Gem-Quality Petalite

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and optical characteristics of gem-quality petalite (LiAlSi₄O₁₀), a lithium aluminum silicate (B1173343) mineral. Valued by collectors for its clarity and rarity, this compound also serves as a significant ore of lithium.[1][2][3] This guide consolidates quantitative data, outlines standard gemological experimental protocols, and presents a logical workflow for its identification.

Physical Properties

This compound's physical characteristics are foundational to its identification and handling. It belongs to the monoclinic crystal system and is known for its perfect cleavage, a property that inspired its name from the Greek word petalon, meaning "leaf".[1][3][4][5] This perfect cleavage in one direction, and poor cleavage in another, makes it a brittle gemstone requiring care in jewelry applications.[5][6][7]

Table 1: Summary of Physical Properties of this compound

| Property | Value/Description | Citations |

| Chemical Formula | LiAlSi₄O₁₀ | [1][4][6][8] |

| Crystal System | Monoclinic | [1][4][8][9][10] |

| Hardness (Mohs) | 6.0 - 6.5 | [4][7][8][11] |

| Specific Gravity | 2.39 - 2.46 g/cm³ | [4][6][12] |

| Cleavage | Perfect in one direction, poor in another | [1][5][8] |

| Fracture | Conchoidal to Subconchoidal | [1][4][9] |

| Tenacity | Brittle | [4][5] |

| Luster | Vitreous; can be pearly on cleavage surfaces | [5][7][9][13] |

Optical Properties

The optical properties of this compound are critical for its distinction from other colorless gemstones.[4] Gem-quality this compound is typically transparent to translucent and can be found in a range of colors, though colorless varieties are most prized for faceting.[7][8][9] It is a biaxial positive gemstone and exhibits no pleochroism, a useful diagnostic feature.[6][10][14]

Table 2: Summary of Optical Properties of this compound

| Property | Value/Description | Citations |

| Color | Colorless, white, gray, pink, yellow, brown | [1][8][9][10] |

| Transparency | Transparent to Translucent | [7][9][10] |

| Refractive Index (RI) | 1.502 - 1.523 | [4][6][9][10][14] |

| nα = 1.504, nβ = 1.510, nγ = 1.516 | [1] | |

| Birefringence | 0.012 - 0.016 | [1][6][8][10][14] |

| Optic Character | Biaxial | [6][14] |

| Optic Sign | Positive (+) | [6][14] |

| Dispersion | Weak | [6] |

| Pleochroism | None / Unobservable | [6][8][9][10] |

| UV Fluorescence | Generally inert; may show weak orange or yellowish-white under LWUV or weak orange under X-rays | [4][8][10][14] |

Experimental Protocols for Gemological Analysis

The identification of this compound relies on a series of standard, non-destructive gemological tests. The methodologies for determining its key properties are detailed below.

3.1 Measurement of Refractive Index (RI) The refractive index, a measure of how much light bends as it enters a gemstone, is a primary diagnostic tool.[15]

-

Apparatus: Standard gemological refractometer with a high-refractive-index glass hemisphere, a monochromatic light source (typically sodium light, ~589 nm), and refractive index (contact) fluid.

-

Protocol:

-

A small droplet of contact fluid is placed on the refractometer's glass hemisphere.

-

The gemstone's largest, cleanest facet is placed onto the fluid.

-

The observer looks through the eyepiece to find the boundary between the light and dark areas (the shadow-edge).

-

For a singly refractive stone, one sharp shadow-edge is visible. For a doubly refractive (anisotropic) stone like this compound, two shadow-edges may be visible if the birefringence is high enough, or the edge may appear fuzzy.

-

The gemstone is rotated 360 degrees on the hemisphere, and the highest and lowest RI readings are recorded. The difference between these values is the birefringence.[16] this compound's RI falls within a narrow range, helping to distinguish it from gems like quartz, glass, or topaz.[17]

-

3.2 Determination of Specific Gravity (SG) Specific gravity is the ratio of a material's density to the density of water. It is a key property for gem identification.[18]

-

Apparatus: A precision digital balance equipped with a hydrostatic weighing apparatus (a beaker of water on a stand and a wire basket for holding the gem).

-

Protocol:

-

The dry weight of the gemstone is measured in the air ("Weight in Air").

-

The gemstone is placed in the wire basket and fully submerged in the beaker of water, ensuring no air bubbles are attached. The weight is measured again ("Weight in Water").

-

The specific gravity is calculated using the formula: SG = Weight in Air / (Weight in Air - Weight in Water)

-

This method provides a precise SG value that can be compared against known standards for this compound.[15]

-

3.3 Hardness Testing Hardness is a measure of a gemstone's resistance to scratching.

-

Apparatus: A set of Mohs hardness points.

-

Protocol: This is a scratch test and should be performed with extreme caution on an inconspicuous area of the gem, preferably on the girdle. A point of a known hardness mineral is drawn across the surface of the unknown gem. If a scratch is produced, the unknown gem is softer than the test mineral. This compound's hardness of 6 to 6.5 means it can be scratched by quartz (hardness 7) but not by feldspar (B12085585) (hardness 6).[7][11] Due to its potential for damage, this test is often used as a last resort in gemology.

3.4 Observation of Pleochroism Pleochroism is the phenomenon where a gem appears to be different colors when viewed from different crystallographic directions.[19][20]

-

Apparatus: Dichroscope (either calcite or polarizing filter type).

-

Protocol:

-

Light is transmitted through the gemstone.

-

The observer looks at the gem through the dichroscope's eyepiece. The instrument shows two windows side-by-side, displaying the colors transmitted in two perpendicular vibration directions.

-

The gem is rotated and viewed from multiple angles.

-

This compound is non-pleochroic, meaning the color in both windows of the dichroscope will remain the same upon rotation.[6][9] This lack of pleochroism helps differentiate it from other biaxial gems that may show similar properties but are pleochroic (e.g., some tourmalines or iolite).

-

Gemological Identification Workflow

The following diagram illustrates a systematic workflow for the identification of an unknown colorless to near-colorless gemstone, leading to the confirmation of this compound. This process follows a logical progression from basic observation to more definitive instrumental tests.

A standard workflow for the gemological identification of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound rare mineral [minerals-stones.com]

- 3. geologypage.com [geologypage.com]

- 4. researchgate.net [researchgate.net]

- 5. mindat.org [mindat.org]

- 6. This compound - National Gem Lab [nationalgemlab.in]

- 7. This compound: Gem Of Tranquility [gemfame.com]

- 8. gemsociety.org [gemsociety.org]

- 9. This compound Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]

- 10. gemstones.com [gemstones.com]

- 11. sagegoddess.com [sagegoddess.com]

- 12. grokipedia.com [grokipedia.com]

- 13. This compound [chemeurope.com]

- 14. This compound [gemstones-guide.com]

- 15. madeinart.ir [madeinart.ir]

- 16. quora.com [quora.com]

- 17. mylittlegemology.com [mylittlegemology.com]

- 18. Analytical Methods - GRS GemResearch Swisslab AG [gemresearch.ch]

- 19. Pleochroism - Wikipedia [en.wikipedia.org]

- 20. gemsociety.org [gemsociety.org]

An In-Depth Technical Guide to the High-Temperature Phase Transition of Petalite to β-Spodumene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petalite (LiAlSi₄O₁₀), a lithium aluminum silicate, undergoes a significant phase transition to β-spodumene (LiAlSi₂O₆) at elevated temperatures. This transformation is a critical step in the industrial extraction of lithium, a key component in battery technologies and various pharmaceuticals. Understanding the kinetics, mechanisms, and experimental parameters governing this solid-state transition is paramount for process optimization and the development of new materials. This technical guide provides a comprehensive overview of the this compound to β-spodumene phase transition, including crystallographic data, thermodynamic and kinetic parameters, detailed experimental protocols, and visual representations of the underlying processes.

Introduction

The growing demand for lithium has intensified research into efficient extraction methods from lithium-bearing minerals. This compound, alongside spodumene, is a primary source of this valuable element. The monoclinic crystal structure of this compound is relatively stable at ambient temperatures. However, upon heating, it transforms into the tetragonal β-spodumene, which possesses a more open structure, facilitating more efficient lithium leaching.[1][2] This guide delves into the fundamental aspects of this crucial phase transition.

Crystallography of this compound and β-Spodumene

The phase transition involves a significant rearrangement of the aluminosilicate (B74896) framework. A clear understanding of the crystal structures of both phases is essential for comprehending the transformation mechanism.

| Parameter | This compound | β-Spodumene |

| Crystal System | Monoclinic | Tetragonal |

| Space Group | P2/a | P4₃2₁2 |

| Lattice Parameters | a = 11.737 Å, b = 5.171 Å, c = 7.630 Å, β = 112.54° | a = 7.536 Å, c = 9.152 Å |

| Unit Cell Volume | 428.9 ų | 519.5 ų |

| Coordination of Li⁺ | Tetrahedral | Tetrahedral |

| Coordination of Al³⁺ | Tetrahedral | Tetrahedral |

Table 1: Crystallographic data for this compound and β-spodumene.[3]

Thermodynamics and Kinetics of the Phase Transition

The transformation of this compound to β-spodumene is a thermodynamically driven process that is kinetically controlled.

Thermodynamic Considerations

The phase transition is endothermic, requiring an input of energy to proceed. Thermodynamically, the transformation can initiate at temperatures as low as approximately 680°C to 750°C.[1][4] However, in industrial applications, temperatures exceeding 1000°C are often employed to overcome the kinetic barriers and achieve a rapid and complete conversion.[1][2]

Kinetic Parameters

The rate of the solid-state transformation is governed by nucleation and growth processes. While specific kinetic data for the this compound to β-spodumene transition is scarce in the literature, studies on the analogous α-spodumene to β-spodumene transformation provide valuable insights. The activation energy for the nucleation of β-spodumene is reported to be high, in the range of 750 kJ/mol at lower temperatures, while at higher temperatures, a nucleation and growth mechanism with a lower activation energy of around 290 kJ/mol becomes dominant.[5] It is reasonable to assume that the transformation of this compound follows a similar kinetically limited pathway. The reaction rate is influenced by factors such as particle size, heating rate, and the presence of impurities.

| Parameter | Value Range | Notes |

| Transition Onset Temperature | ~680 - 750 °C | Thermodynamically favorable initiation range.[1][4] |

| Industrial Process Temperature | > 1000 °C | Required to achieve practical conversion rates.[1][2] |

| Activation Energy (Ea) | High (qualitative) | Limited by nucleation at lower temperatures.[5] |

Table 2: Key thermodynamic and kinetic parameters of the this compound to β-spodumene phase transition.

Experimental Protocols

A variety of analytical techniques are employed to study the this compound to β-spodumene phase transition. Detailed experimental protocols are crucial for obtaining reproducible and accurate data.

In-Situ High-Temperature X-ray Diffraction (HT-XRD)

In-situ HT-XRD allows for the real-time monitoring of crystallographic changes as the sample is heated.

Methodology:

-

Sample Preparation: A finely ground powder of high-purity this compound is prepared. The powder is typically less than 45 μm in particle size to ensure good particle statistics.

-

Sample Mounting: The powdered sample is thinly and evenly spread onto a platinum or alumina (B75360) sample holder.

-

Instrument Setup:

-

An X-ray diffractometer equipped with a high-temperature chamber is used.

-

The chamber is typically purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

-

A position-sensitive detector is often employed for rapid data acquisition.

-

-

Data Acquisition:

-

A heating program is established, for example, heating from room temperature to 1100°C at a rate of 10°C/min.

-

XRD patterns are collected at regular temperature intervals (e.g., every 20°C). The acquisition time for each pattern is minimized to capture the dynamic changes.

-

-

Data Analysis:

-

The collected XRD patterns are analyzed to identify the phases present at each temperature.

-

Rietveld refinement can be performed on the patterns to quantify the weight fraction of this compound and β-spodumene as a function of temperature. This data can then be used to determine the transformation kinetics.

-

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)

DTA and TGA are used to determine the temperatures of thermal events and to quantify any associated mass changes.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of finely ground this compound (typically 5-20 mg) is placed in a crucible.

-

Crucible Selection: Alumina (Al₂O₃) or platinum (Pt) crucibles are commonly used due to their high-temperature stability and inertness.

-

Instrument Setup:

-

A simultaneous DTA/TGA instrument is used.

-

The sample and a reference crucible (usually empty) are placed in the furnace.

-

The furnace is purged with a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

The sample is heated at a constant rate, for example, 10°C/min or 20°C/min, from room temperature to a temperature above the transition point (e.g., 1200°C).

-

-

Data Analysis:

-

The DTA curve will show an endothermic peak corresponding to the energy absorbed during the phase transition. The onset and peak temperatures of this event are determined.

-

The TGA curve is monitored for any mass loss, which is generally not expected for this solid-state transformation unless volatile impurities are present.

-

Scanning Electron Microscopy (SEM)

SEM is used to visualize the microstructure of the material before, during, and after the phase transition, providing insights into the nucleation and growth of β-spodumene.

Methodology:

-

Sample Preparation:

-

This compound samples are heat-treated to different stages of transformation and then quenched.

-

The treated samples are mounted in an epoxy resin.

-

The mounted samples are ground and polished to a mirror finish using a series of abrasive papers and diamond suspensions.

-

For enhanced visualization of the phase boundaries, the polished surface can be etched, for example, with a dilute hydrofluoric acid (HF) solution for a short duration.

-

The samples are then coated with a thin layer of a conductive material (e.g., carbon or gold) to prevent charging under the electron beam.

-

-

Imaging:

-

The prepared sample is placed in the SEM chamber.

-

Backscattered electron (BSE) imaging is often used, as the contrast is sensitive to the average atomic number, which can help differentiate between this compound and β-spodumene.

-

Secondary electron (SE) imaging provides topographical information.

-

-

Analysis:

-

The micrographs are analyzed to observe the morphology, size, and distribution of the newly formed β-spodumene phase within the this compound matrix.

-

Electron Backscatter Diffraction (EBSD) can be coupled with SEM to determine the crystallographic orientation relationship between the parent this compound and the product β-spodumene.[1]

-

Structural Transformation Pathway

The transformation from the monoclinic this compound structure to the tetragonal β-spodumene structure is a reconstructive solid-state process. This involves the breaking of Si-O and Al-O bonds and the rearrangement of the tetrahedral framework. The transformation is known to maintain crystallographic coincidence with the host mineral.[1]

Conclusion

The high-temperature phase transition of this compound to β-spodumene is a complex process of significant industrial importance. A thorough understanding of the crystallographic, thermodynamic, and kinetic aspects of this transformation is essential for optimizing lithium extraction processes. This technical guide has provided a detailed overview of the key parameters and experimental methodologies used to study this phenomenon. Further research focusing on the precise kinetic modeling of the this compound to β-spodumene transition and the influence of various impurities will be crucial for the continued development of efficient and sustainable lithium production technologies.

References

- 1. Alkali-Induced Phase Transition to β-Spodumene along the LiAlSi2O6-LiAlSi4O10 Join [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Lithium Extraction and Zeolite Synthesis via Mechanochemical Treatment of the Silicate Minerals Lepidolite, Spodumene, and this compound [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemical Properties of Petalite for Ceramic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of petalite, a lithium aluminum silicate (B1173343) mineral, with a specific focus on its applications in the field of ceramics. This document details the material's fundamental characteristics, its behavior at elevated temperatures, and the experimental methodologies used for its analysis. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.

Introduction to this compound

This compound (LiAlSi₄O₁₀) is a monoclinic lithium aluminum silicate mineral that serves as a significant source of lithium.[1][2] In the ceramics industry, it is highly valued for its unique thermal properties, most notably its very low, near-zero coefficient of thermal expansion.[2][3] This characteristic makes it an excellent additive in the production of thermal shock-resistant ceramics, such as cookware and kiln furniture.[4] When incorporated into ceramic bodies and glazes, this compound can significantly improve various properties, including strength, density, and resistance to chemical attack, while also reducing firing shrinkage and water absorption.[2]

General and Structural Properties

This compound's utility in ceramic applications stems from its distinct chemical and physical properties. A summary of these properties is provided in the table below.

| Property | Value | References |

| Chemical Formula | LiAlSi₄O₁₀ | [1][2] |

| Theoretical Li₂O Content | 4.9% | [2] |

| Crystal System | Monoclinic | [1] |

| Density | 2.39 - 2.46 g/cm³ | [5] |

| Melting Point | 1350 °C | [5] |

| Hardness (Mohs) | 6.0 - 6.5 | [5] |

Thermochemical Properties

The behavior of this compound under heating is critical to its application in ceramics. This section details its thermal expansion, phase transformations, and thermodynamic characteristics.

Thermal Expansion

This compound is renowned for its exceptionally low coefficient of thermal expansion (CTE), which is a primary reason for its use in ceramics requiring high thermal shock resistance. The CTE of this compound is near-zero and can even be negative over certain temperature ranges.[5]

| Temperature Range (°C) | Mean Coefficient of Linear Thermal Expansion (x 10⁻⁶/°C) | References |

| 20 - 600 | < 2.0 | [5] |

| ~700 | Approaching zero | [5] |

Phase Transformation

Upon heating, this compound undergoes an irreversible transformation into a solid solution of β-spodumene and quartz.[2] This transformation is a key factor in the development of the final microstructure and properties of this compound-containing ceramics.

Thermodynamic Data

The thermodynamic properties of this compound and its transformation products are essential for understanding and modeling its behavior in ceramic systems.

| Property | Value | References |

| Enthalpy of Formation (ΔHᵮ°) at 298.15 K (from elements) | -2335.8 ± 3.0 kcal/mol | [6] |

| Enthalpy of Formation (ΔHᵮ°) at 298.15 K (from oxides) | -50.60 ± 1.20 kcal/mol | [6] |

| Standard Entropy (S°) at 298.15 K | 111.0 ± 1.0 cal/deg-mol | [6] |

| Gibbs Free Energy of Formation (ΔGᵮ°) at 298.15 K | -2203.8 kcal/mol | [6] |

| Heat Capacity (Cp) of β-spodumene at 300 K | 162.77 J/K-mol | [7] |

Experimental Protocols

The characterization of this compound's thermochemical properties relies on several key analytical techniques. This section provides detailed methodologies for these experiments.

Experimental Workflow

The following diagram illustrates a typical workflow for the thermochemical characterization of this compound.

Dilatometry (Thermal Expansion)

Objective: To measure the coefficient of thermal expansion (CTE) of this compound-containing ceramic bodies. This is typically performed using a push-rod dilatometer following ASTM E228 and C372 standards.[8][9][10][11]

Methodology:

-

Sample Preparation: A rectangular or cylindrical specimen is prepared from the sintered ceramic body. Typical dimensions are 5-25 mm in length and 5-10 mm in diameter/width. The ends of the specimen should be flat and parallel.

-

Apparatus: A push-rod dilatometer equipped with a furnace capable of reaching at least 1000°C is used. The push-rod and sample holder are typically made of alumina (B75360) or fused silica.

-

Procedure:

-

The length of the specimen is measured at room temperature.

-

The specimen is placed in the dilatometer sample holder.

-

The push-rod is brought into contact with the specimen with a minimal, constant load.

-

The sample is heated at a controlled rate, typically 3-5°C/min, to the desired maximum temperature.

-

The change in length of the specimen is continuously recorded as a function of temperature.

-

The furnace is then cooled at a controlled rate, and the change in length is recorded during cooling.

-

-

Data Analysis: The CTE is calculated from the slope of the thermal expansion curve (change in length vs. temperature).

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify the crystalline phases present in this compound as a function of temperature and to study the kinetics of the phase transformation to β-spodumene.

Methodology:

-

Sample Preparation: A fine powder of the this compound sample is prepared by grinding and sieving.

-

Apparatus: An X-ray diffractometer equipped with a high-temperature stage is required.[12][13][14][15][16] The stage should be capable of reaching temperatures up to at least 1200°C and allow for control of the atmosphere (e.g., air, inert gas).

-

Procedure:

-

The powdered sample is mounted on the sample holder within the high-temperature stage.

-

An initial XRD pattern is collected at room temperature. Typical instrument settings include a Cu Kα radiation source, a 2θ scan range of 10-70°, and a step size of 0.02°.

-

The sample is heated to a series of increasing temperatures, with the temperature being held constant at each step while an XRD pattern is collected. The heating rate between steps is typically 5-10°C/min.

-

Data is collected through the temperature range of the expected phase transformation (~600-900°C).

-

-

Data Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature using a crystallographic database. The relative amounts of α-petalite and β-spodumene solid solution can be quantified to study the transformation kinetics.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures of thermal events such as phase transitions, and to assess the thermal stability and decomposition behavior of this compound.[17][18][19][20][21]

Methodology:

-

Sample Preparation: A small amount of the powdered this compound sample (typically 10-20 mg) is accurately weighed.

-

Apparatus: A simultaneous DTA/TGA instrument is used. Alumina or platinum crucibles are commonly used for the sample and an inert reference material (e.g., calcined alumina).

-

Procedure:

-

The weighed sample is placed in the sample crucible, and an equivalent amount of the reference material is placed in the reference crucible.

-

The crucibles are placed in the instrument's furnace.

-

The sample is heated at a constant rate, typically 10°C/min, through the desired temperature range (e.g., from room temperature to 1200°C).

-

The instrument continuously records the temperature difference between the sample and the reference (DTA signal) and the change in sample mass (TGA signal) as a function of temperature.

-

The experiment is typically conducted under a controlled atmosphere, such as flowing air or nitrogen.

-

-

Data Analysis: The DTA curve reveals endothermic (e.g., phase transitions) and exothermic (e.g., crystallization) events. The TGA curve indicates mass loss or gain, which can be correlated with decomposition or oxidation reactions.

Thermal Conductivity Measurement (Laser Flash Method)

Objective: To determine the thermal diffusivity and calculate the thermal conductivity of this compound-based ceramics.[1][22][23][24][25]

Methodology:

-

Sample Preparation: A small, thin, disc-shaped sample with parallel faces is prepared from the sintered ceramic. The surfaces should be coated with a thin layer of graphite (B72142) to ensure good absorption of the laser pulse and uniform infrared emission.

-

Apparatus: A laser flash apparatus consisting of a laser for providing a short energy pulse, a furnace for controlling the sample temperature, and an infrared detector for measuring the temperature rise on the rear face of the sample.

-

Procedure:

-

The dimensions and density of the sample are accurately measured. The specific heat capacity of the material must also be known or measured separately (often using DSC).

-

The sample is placed in the furnace of the laser flash apparatus.

-

The front face of the sample is irradiated with a short, high-intensity laser pulse.

-

The infrared detector records the temperature rise on the rear face of the sample as a function of time.

-

This measurement is repeated at various temperatures to determine the temperature-dependent thermal diffusivity.

-

-

Data Analysis: The thermal diffusivity is calculated from the time it takes for the rear face temperature to reach half of its maximum rise. The thermal conductivity (k) is then calculated using the equation: k = α ⋅ ρ ⋅ Cₚ, where α is the thermal diffusivity, ρ is the density, and Cₚ is the specific heat capacity.

Conclusion

The unique thermochemical properties of this compound, particularly its low thermal expansion and its transformation to a β-spodumene-quartz solid solution, make it a critical material in the formulation of advanced ceramics. A thorough understanding of these properties, obtained through the detailed experimental protocols outlined in this guide, is essential for the development and optimization of ceramic materials with superior performance characteristics for a wide range of applications. The provided data and methodologies serve as a valuable resource for researchers and scientists working in the field of ceramic science and materials engineering.

References

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. terrastudio.biz [terrastudio.biz]

- 3. brackers.com [brackers.com]

- 4. pdf.hanrimwon.com [pdf.hanrimwon.com]

- 5. Characteristics of Thermal Parameters and Some Physical Properties of Mineral Eutectic Type: this compound–Alkali Feldspars - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Aspects of Spodumene Lithium Extraction Techniques [mdpi.com]

- 8. infinitalab.com [infinitalab.com]

- 9. store.astm.org [store.astm.org]

- 10. intertekinform.com [intertekinform.com]

- 11. store.astm.org [store.astm.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. ceat.okstate.edu [ceat.okstate.edu]

- 15. pubs.aip.org [pubs.aip.org]

- 16. inis.iaea.org [inis.iaea.org]

- 17. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 18. researchgate.net [researchgate.net]

- 19. TG-DTA | Measuring Thermal Stability | EAG Laboratories [eag.com]

- 20. Thermal analysis - TGA & DTA | PPTX [slideshare.net]

- 21. researchgate.net [researchgate.net]

- 22. thermtest.com [thermtest.com]

- 23. azooptics.com [azooptics.com]

- 24. infinitalab.com [infinitalab.com]

- 25. cmclaboratories.com [cmclaboratories.com]

Spectroscopic characterization of petalite using Raman and FTIR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of petalite (LiAlSi₄O₁₀), a lithium aluminum silicate (B1173343) mineral, utilizing Raman and Fourier Transform Infrared (FTIR) spectroscopy. This document outlines detailed experimental protocols, presents quantitative spectral data in a structured format, and illustrates key experimental and logical workflows through diagrams.

Introduction to this compound and Spectroscopic Analysis

This compound is a significant lithium-bearing mineral found in granite pegmatites.[1][2] Its accurate identification and characterization are crucial for geological surveying, mineral processing, and various industrial applications. Vibrational spectroscopy techniques like Raman and FTIR are powerful, non-destructive methods for elucidating the structural and compositional details of minerals. These techniques probe the vibrational modes of molecules and crystal lattices, providing a unique spectral fingerprint for identification and analysis.

Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, making it well-suited for studying the silicate framework of this compound.[3] FTIR spectroscopy, conversely, is adept at detecting the vibrations of polar functional groups, offering complementary information about the mineral's structure and potential impurities.

Experimental Methodologies

This section details the typical experimental protocols for the Raman and FTIR spectroscopic analysis of this compound.

Raman Spectroscopy

A standard experimental setup for the Raman analysis of this compound involves a confocal Raman microscope.

Sample Preparation:

-

For bulk analysis, this compound samples can be in the form of raw crystals, polished sections, or powdered material. No specific sample preparation is typically required for qualitative analysis.

-

For high-resolution studies or analysis of specific inclusions, a polished, thin section of the mineral is often used.[4]

Instrumentation and Data Acquisition:

-

Raman Spectrometer: A confocal Raman microscope, such as a Renishaw InVia or an RM5 system, is commonly employed.[5][6]

-

Excitation Laser: Common laser sources include 514.5 nm Ar-ion, 633 nm He-Ne, or 785 nm diode lasers.[3][5][6] Laser power is adjusted to avoid sample degradation, typically in the range of a few milliwatts.

-

Spectral Range: Data is typically collected over a Raman shift range of 100 to 2000 cm⁻¹.[5]

-

Acquisition Parameters: Multiple acquisitions (e.g., 3 to 12 scans) are often averaged to improve the signal-to-noise ratio.[5][6] The integration time per scan can range from seconds to minutes.

-

Calibration: The spectrometer is calibrated using a silicon standard, with the principal peak at 520.5 cm⁻¹.[6]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR analysis of this compound is often performed in transmission or diffuse reflectance mode.

Sample Preparation:

-

Transmission Mode: The this compound sample is typically ground into a fine powder and mixed with a transparent matrix, such as potassium bromide (KBr), to form a pellet.

-

Diffuse Reflectance (DRIFTS) Mode: The powdered sample can be analyzed directly without any special preparation.[7] This method is particularly useful for rapid, in-field analysis.

Instrumentation and Data Acquisition:

-

FTIR Spectrometer: A standard FTIR spectrometer, like a Thermo-Nicolet 6700, is suitable.[5]

-

Spectral Range: The mid-infrared range, typically 400 to 4000 cm⁻¹, is scanned.[5]

-

Resolution: A spectral resolution of 4 cm⁻¹ is commonly used.[7]

-

Scans: A number of scans (e.g., 128) are co-added to obtain a high-quality spectrum.[5][7]

-

Accessory: For transmission, a standard sample holder is used. For DRIFTS, a dedicated diffuse reflectance accessory is required.

Quantitative Spectral Data

The following tables summarize the characteristic Raman shifts and FTIR absorption bands observed for this compound.

Table 1: Characteristic Raman Peaks of this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |

| ~285 | Lattice modes | [8] |

| ~355 | Si-O-Si bending | [8] |

| ~380 | Si-O-Si bending | [8] |

| ~467 | Satellite to the main Si-O bending band | [3] |

| ~490 | Symmetric bending of SiO₄ tetrahedra (strongest peak) | [3][8][9][10] |

| ~794 | Si-O-Si symmetric stretching | [8] |

| ~1053 | Si-O stretching | [8] |

| ~1130 | Si-O stretching | [8] |

Table 2: Characteristic FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |

| ~436 | O-Si-O bending | [11] |

| ~465 | O-Si-O bending | [11] |

| ~663 | Si-O-T (T=Al, Si) bending | [11] |

| ~706 | Si-O-T (T=Al, Si) stretching | [11] |

| ~734 | Si-O-T (T=Al, Si) stretching | [11] |

| ~993 | Si-O-T (T=Al, Si) stretching | [11] |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the spectroscopic data and the mineral's structure.

Interpretation of Spectral Features

The Raman and FTIR spectra of this compound are dominated by the vibrational modes of its silicate framework.

-

Raman Spectrum: The most intense and characteristic Raman peak for this compound is observed around 490 cm⁻¹.[3][8][9][10] This peak is attributed to the symmetric bending vibrations of the SiO₄ tetrahedra. Other significant peaks in the Raman spectrum correspond to Si-O-Si bending and stretching modes, as well as lattice vibrations involving the movement of cations.

-

FTIR Spectrum: The FTIR spectrum of this compound exhibits strong absorption bands in the 900-1200 cm⁻¹ region, which are assigned to the asymmetric stretching vibrations of the Si-O-T (where T can be Si or Al) linkages. Weaker bands at lower wavenumbers are related to bending vibrations of the silicate and aluminate tetrahedra.

Conclusion

Raman and FTIR spectroscopy are indispensable tools for the characterization of this compound. The distinct spectral fingerprints provided by these techniques allow for unambiguous identification and provide valuable insights into the mineral's crystal structure. The methodologies and data presented in this guide serve as a comprehensive resource for researchers and professionals engaged in the analysis of this compound and other silicate minerals.

References

- 1. moonrisecrystals.com [moonrisecrystals.com]

- 2. This compound Mineral Data [webmineral.com]

- 3. Unsupervised and interpretable discrimination of lithium-bearing minerals with Raman spectroscopy imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gia.edu [gia.edu]

- 6. edinst.com [edinst.com]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Petalite Solid Solution Behavior in the LiAlSi₄O₁₀-SiO₂ System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solid solution behavior of petalite (LiAlSi₄O₁₀) within the LiAlSi₄O₁₀-SiO₂ system. The document synthesizes key data from experimental studies, outlines detailed experimental protocols for the synthesis and characterization of these materials, and presents visual representations of phase relationships and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals working with lithium aluminosilicate (B74896) materials.

Data Presentation

The following tables summarize the key crystallographic and thermal properties of this compound, a crucial starting point for understanding its solid solution behavior with silica (B1680970).

Table 1: Crystallographic Data for this compound (LiAlSi₄O₁₀)

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2/a |

| a-axis (Å) | 11.724 |

| b-axis (Å) | 5.128 |

| c-axis (Å) | 7.622 |

| β (°) | 113.07 |

| Z (formula units/cell) | 2 |

Table 2: Thermal Properties of this compound

| Property | Value | Notes |

| Thermal Expansion | Very low, near-zero | Exhibits anisotropic thermal expansion. |

| Phase Transformation | Converts to β-spodumene + quartz | Occurs at elevated temperatures and pressures. |

Experimental Protocols

The synthesis of this compound and its solid solutions with silica can be achieved through various methods, primarily solid-state reaction and hydrothermal synthesis.

Solid-State Synthesis

This method involves the high-temperature reaction of precursor materials in their solid form.

Methodology:

-

Precursor Preparation: Stoichiometric amounts of high-purity Li₂CO₃, Al₂O₃, and SiO₂ are intimately mixed. The mixing can be performed in a mortar and pestle or a ball mill to ensure homogeneity.

-

Calcination: The mixture is calcined in a furnace to decompose the carbonate and initiate the reaction. A typical calcination step is carried out at 700-800°C for several hours.

-

Sintering: The calcined powder is pressed into pellets and sintered at higher temperatures, typically in the range of 1000-1200°C. The sintering duration can vary from hours to days to ensure the formation of a single-phase this compound or a this compound-silica solid solution.

-

Characterization: The resulting product is analyzed using techniques such as X-ray diffraction (XRD) to identify the crystalline phases and determine lattice parameters. Scanning electron microscopy (SEM) can be used to examine the microstructure.

Hydrothermal Synthesis

Hydrothermal synthesis utilizes water or other solvents under high temperature and pressure to facilitate the crystallization of materials. This method can often produce well-formed crystals at lower temperatures than solid-state reactions.

Methodology:

-

Precursor Slurry: Precursors such as freshly prepared gels of lithium aluminosilicate or mixtures of LiOH, Al(OH)₃, and amorphous SiO₂ are mixed with deionized water in a sealed container, typically a Teflon-lined autoclave.

-

Heating and Crystallization: The autoclave is heated to a specific temperature, usually between 200°C and 500°C. The pressure inside the vessel increases due to the heating of the aqueous solution. The reaction is held at these conditions for a period ranging from several hours to days to allow for the crystallization of this compound or its solid solutions.

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The solid product is then separated from the solution by filtration, washed with deionized water, and dried.

-

Analysis: The synthesized material is characterized by XRD, SEM, and other analytical techniques to determine its phase purity, crystal structure, and morphology.

Visualizations

The following diagrams illustrate key experimental workflows and phase relationships relevant to the this compound-silica system.

Caption: Experimental workflow for synthesis and characterization.

Caption: Phase relationships in the LiAlSi₄O₁₀-SiO₂ system.